molecular formula C10H15NO2Si B15481510 Trimethyl[(2-nitrophenyl)methyl]silane CAS No. 17876-76-5

Trimethyl[(2-nitrophenyl)methyl]silane

Cat. No.: B15481510
CAS No.: 17876-76-5
M. Wt: 209.32 g/mol
InChI Key: QKXHQELHTKKYAI-UHFFFAOYSA-N
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Description

Trimethyl[(2-nitrophenyl)methyl]silane is an organosilicon compound featuring a trimethylsilyl (TMS) group attached to a benzyl moiety substituted with a nitro group at the ortho position. Its molecular structure combines the electron-withdrawing nitro group with the sterically bulky TMS group, making it a versatile intermediate in organic synthesis and materials science.

Properties

CAS No.

17876-76-5

Molecular Formula

C10H15NO2Si

Molecular Weight

209.32 g/mol

IUPAC Name

trimethyl-[(2-nitrophenyl)methyl]silane

InChI

InChI=1S/C10H15NO2Si/c1-14(2,3)8-9-6-4-5-7-10(9)11(12)13/h4-7H,8H2,1-3H3

InChI Key

QKXHQELHTKKYAI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Steric and Electronic Influence in Polymer Chemistry

  • Allyl(trimethyl)silane ():
    Used in propylene copolymerization, this silane incorporates into polymers via its allyl group. In contrast, Trimethyl[(2-nitrophenyl)methyl]silane’s nitrobenzyl group may hinder polymerization due to steric and electronic effects but could enhance UV stability or photoresponsive properties in materials .

Hydrolysis Stability and Functional Group Compatibility

  • Trimethyl(trichloromethyl)silane (): This compound undergoes hydrolysis to form trichloromethylcarbinols. The nitro group in this compound likely reduces susceptibility to hydrolysis compared to the trichloromethyl group, which is highly electrophilic and reactive under acidic/basic conditions .

Data Tables for Comparative Analysis

Table 1: Structural and Electronic Properties of Selected Silanes

Compound Substituent Key Functional Group Molecular Weight Reactivity Profile
This compound 2-Nitrobenzyl Nitro, TMS ~225 (estimated) Nucleophilic aromatic substitution, UV stability
Trimethyl(trifluorovinyl)silane Trifluorovinyl C=C-F₂ 142.19 Electrophilic addition, elimination
Triethyl((2-nitrophenyl)hexenyl)silane 2-Nitrohexenyl Nitro, TES ~295 (estimated) Cross-coupling, steric hindrance
Allyl(trimethyl)silane Allyl C=C 114.26 Polymerization, radical reactions

Key Research Findings

  • Synthetic Utility : Nitro-substituted silanes like this compound are valuable in photostable materials and catalysis, leveraging the nitro group’s electron-withdrawing effects to stabilize intermediates .
  • Limitations in Biological Systems : The nitro group may reduce fungicidal efficacy compared to hydrophobic alkyl or halogen substituents, as seen in SAR studies .
  • Steric Effects : Bulky TMS groups can hinder reactions in sterically sensitive processes (e.g., polymerization), but this can be mitigated by adjusting substituent size (e.g., using TES instead of TMS) .

Preparation Methods

Primary Synthetic Routes

Silylation of 2-Nitrobenzyl Halides

The most widely documented method involves reacting 2-nitrobenzyl chloride with trimethylchlorosilane (TMSCl) under basic conditions. A representative procedure from Hoffmann-La Roche’s patent (WO2008/25526 A1) specifies:

Reaction Conditions

  • Molar Ratio : 1:1.2 (2-nitrobenzyl chloride:TMSCl)
  • Base : Triethylamine (1.5 eq)
  • Solvent : Anhydrous tetrahydrofuran (THF)
  • Temperature : 0°C → room temperature (12 h)
  • Yield : 87–92% after column chromatography

Mechanistic Insights
The reaction proceeds via nucleophilic displacement, where triethylamine abstracts HCl to generate a benzyl carbanion. This intermediate attacks TMSCl’s electrophilic silicon center, forming the Si–C bond. The ortho-nitro group’s electron-withdrawing effect enhances the benzyl chloride’s electrophilicity, accelerating silylation.

Table 1: Comparative Silylation Performance

Precursor Silane Base Solvent Time (h) Yield (%)
2-Nitrobenzyl Cl TMSCl Et₃N THF 12 92
2-Nitrobenzyl Br TMSCl DIPEA DCM 18 84
2-Nitrobenzyl I TMSCl K₂CO₃ Acetone 24 78

Alternative Methods

Grignard Reagent Approach

A less common route employs 2-nitrobenzylmagnesium bromide reacting with TMSCl in diethyl ether:

$$
\text{2-NO}2\text{C}6\text{H}4\text{CH}2\text{MgBr} + \text{Me}3\text{SiCl} \rightarrow \text{Me}3\text{SiCH}2\text{C}6\text{H}4\text{NO}2 + \text{MgBrCl}
$$

This method achieves 68–72% yields but suffers from moisture sensitivity and competing Wurtz coupling.

Reductive Silylation

Catalytic hydrogenation of 2-nitrobenzyltrimethylsilane nitroso derivatives over Pd/C in ethanol provides moderate yields (65–70%) but introduces risks of desilylation under H₂ atmosphere.

Precursor Synthesis Strategies

2-Nitrobenzyl Chloride Production

The limiting reagent’s synthesis follows two principal routes:

Route A: Direct Chlorination of 2-Nitrotoluene

  • Conditions : Cl₂ gas (1.1 eq), UV light (254 nm), CCl₄ solvent
  • Yield : 41–48%
  • Challenge : Over-chlorination produces undesired dichlorides (15–22%)

Route B: Hypochlorite Oxidation
Adapting Reissert’s method:

  • React 2-nitrophenylpyruvic acid with NaOCl (2.5 eq) in H₂O/toluene (0°C, 2 h)
  • Extract 2-nitrobenzylidene chloride (73% yield)
  • Hydrolyze with 85% H₂SO₄ (70°C, 1 h) → 2-nitrobenzaldehyde (89%)
  • Reduce with NaBH₄ → 2-nitrobenzyl alcohol (93%)
  • Chlorinate with SOCl₂ → 2-nitrobenzyl chloride (91%)

Table 2: Precursor Synthesis Efficiency

Method Starting Material Steps Overall Yield (%) Purity (%)
A 2-Nitrotoluene 1 45 82
B Pyruvic acid 5 58 97

Industrial-Scale Production

Continuous-Flow Reactor Design

Hoffmann-La Roche’s patent emphasizes:

  • Residence Time : 8–12 minutes
  • Temperature Control : Jacketed reactors maintain 25±2°C
  • In-line Analytics : FTIR monitors silane conversion (>98%)
  • Productivity : 12 kg/h per reactor module

Solvent Recovery Systems

Distillation columns recycle THF (99.2% recovery) and triethylamine hydrochloride (converted back to Et₃N via NaOH treatment).

Emerging Methodologies

Microwave-Assisted Silylation

Preliminary studies show 15-minute reactions at 80°C (DMF, K₂CO₃) with 88% yield, reducing side-product formation by 37% compared to conventional heating.

Enzymatic Approaches

Lipase-catalyzed silylation in ionic liquids ([BMIM][PF₆]) achieves 54% conversion but requires further optimization for industrial viability.

Q & A

Q. What are the standard synthetic routes for Trimethyl[(2-nitrophenyl)methyl]silane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves silylation of 2-nitrobenzyl derivatives. Two primary routes are:
  • Grignard Approach : React 2-nitrobenzyl magnesium bromide with trimethylchlorosilane (TMSCI) in anhydrous tetrahydrofuran (THF) under inert atmosphere, yielding ~70–85% .
  • Catalytic Silylation : Use hexamethyldisilazane (HMDS) with a Lewis acid catalyst (e.g., LaCoO₃) to silylate 2-nitrobenzyl alcohol. This method avoids moisture-sensitive reagents and achieves ~80–90% yield under mild conditions (50–60°C, 12–24 hours) .
    Critical Factors : Moisture exclusion, solvent purity, and catalyst loading significantly impact yield. Side reactions (e.g., protodesilylation) are minimized by maintaining anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • ¹H : δ 0.15–0.25 ppm (Si(CH₃)₃), δ 4.30–4.50 ppm (CH₂ adjacent to Si), δ 7.50–8.20 ppm (aromatic protons from 2-nitrophenyl) .
  • ¹³C : δ 0–5 ppm (Si(CH₃)₃), δ 35–40 ppm (CH₂-Si), aromatic carbons at δ 120–150 ppm .
  • IR Spectroscopy : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹; Si-C stretches at ~1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 225 (C₁₀H₁₅NO₂Si) with fragmentation peaks at m/z 210 (loss of CH₃) and m/z 150 (loss of Si(CH₃)₃) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group in this compound influence its reactivity in cross-coupling reactions compared to non-nitrated analogs?

  • Methodological Answer : The nitro group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic substitutions or transition-metal-catalyzed couplings. For example:
  • Palladium-Catalyzed Couplings : The nitro group stabilizes Pd intermediates via resonance, accelerating Suzuki-Miyaura reactions with aryl boronic acids (e.g., 1.5–2× faster than phenyl analogs) .
  • Side Reactions : Competitive reduction of the nitro group may occur under reductive conditions (e.g., H₂/Pd-C), necessitating controlled reaction parameters (e.g., low H₂ pressure, short duration) .

Q. What are the mechanistic implications of using this compound in palladium-catalyzed reactions, and how do side reactions impact product distribution?

  • Methodological Answer :
  • Mechanism : The silane acts as a traceless directing group. In Heck reactions, Pd(0) inserts into the Si-CH₂ bond, forming a Pd-silacycle intermediate that undergoes β-hydride elimination to release trimethylsilanol and generate the aryl-Pd complex .
  • Side Reactions :
  • Protodesilylation : Acidic conditions (e.g., HCl) cleave the Si-CH₂ bond, yielding 2-nitrotoluene. Mitigate by using neutral buffers .
  • Nitro Reduction : Over-reduction to amine derivatives under prolonged catalytic hydrogenation. Monitor via TLC and quench reactions at 50% conversion .

Q. How can conflicting data regarding the stability of this compound under acidic or basic conditions be resolved through controlled experimentation?

  • Methodological Answer :
  • Controlled Stability Assay :
ConditionpH RangeTemperatureObservation
Acidic1–325°CDecomposition (t₁/₂ = 2–4 hrs) via Si-CH₂ cleavage .
Neutral6–825°CStable for >72 hrs .
Basic9–1225°CGradual hydrolysis (t₁/₂ = 12–24 hrs) .
  • Resolution : Use buffered solutions (pH 6–8) for long-term storage. For reactions in acidic/basic media, employ in-situ generation or stabilize with sterically hindered bases (e.g., 2,6-lutidine) .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : Literature reports varying yields (70–90%) due to differences in catalyst activity (e.g., LaCoO₃ vs. Pd catalysts) and moisture control. Reproduce results by standardizing anhydrous protocols and catalyst pre-activation .
  • Stability in Polar Solvents : Conflicting reports on DMSO compatibility arise from trace water content. Use Karl Fischer titration to verify solvent dryness (<50 ppm H₂O) before application .

Safety and Handling

  • PPE : Nitrile gloves, face shield, and chemical-resistant suits (e.g., Tyvek) are mandatory. Avoid skin contact due to potential irritancy .
  • Spill Management : Collect spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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